[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a unique combination of pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling of Pyrrole and Pyrazole Rings: The final step involves coupling the pyrrole and pyrazole rings through a suitable linker, such as a methylene bridge, using reagents like formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrole or pyrazole derivatives.
Scientific Research Applications
[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[(1-methyl-1H-pyrrol-2-yl)methyl]amine: A simpler compound with only the pyrrole ring.
[(1-propyl-1H-pyrazol-5-yl)methyl]amine: A simpler compound with only the pyrazole ring.
Uniqueness
[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both pyrrole and pyrazole rings, which confer distinct chemical properties and potential applications. The combination of these rings allows for a broader range of chemical reactivity and biological activity compared to compounds with only one of these rings.
Properties
Molecular Formula |
C13H20N4 |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H20N4/c1-3-8-17-13(6-7-15-17)11-14-10-12-5-4-9-16(12)2/h4-7,9,14H,3,8,10-11H2,1-2H3 |
InChI Key |
KEIARYINDAMAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CN2C |
Origin of Product |
United States |
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